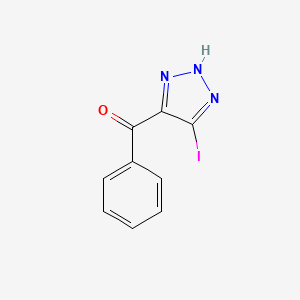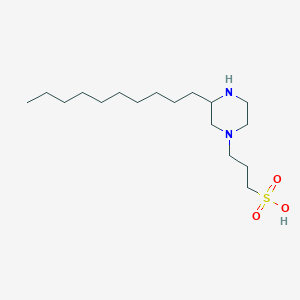![molecular formula C8H17NO4 B14367812 3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid CAS No. 93289-37-3](/img/structure/B14367812.png)
3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid is a versatile organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two hydroxyethyl groups attached to an amino group, which is further connected to a methylpropanoic acid backbone. Its chemical formula is C8H17NO4, and it is commonly used in various scientific and industrial applications due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid typically involves the reaction of 2-methylpropanoic acid with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
2-methylpropanoic acid+bis(2-hydroxyethyl)amine→3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to remove any impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyethyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid finds applications in various fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the preparation of buffers and as a stabilizing agent in biochemical assays.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyethyl and amino groups enable it to form hydrogen bonds and interact with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, stabilize proteins, and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[Bis(2-hydroxyethyl)amino]ethanesulfonic acid:
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Another buffer used in biological and chemical studies.
Uniqueness
3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid is unique due to its specific structure, which combines the properties of hydroxyethyl and amino groups with a methylpropanoic acid backbone. This combination imparts distinct reactivity and functionality, making it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
93289-37-3 |
|---|---|
Molekularformel |
C8H17NO4 |
Molekulargewicht |
191.22 g/mol |
IUPAC-Name |
3-[bis(2-hydroxyethyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C8H17NO4/c1-7(8(12)13)6-9(2-4-10)3-5-11/h7,10-11H,2-6H2,1H3,(H,12,13) |
InChI-Schlüssel |
CYULCFSGPSZFCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(CCO)CCO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


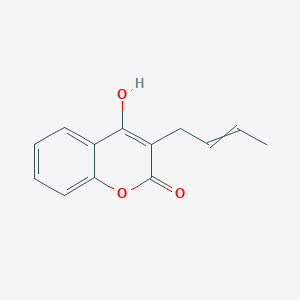
![2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl-](/img/structure/B14367742.png)
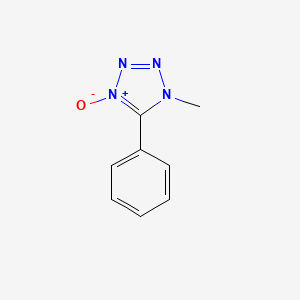
![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)
![N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide](/img/structure/B14367752.png)
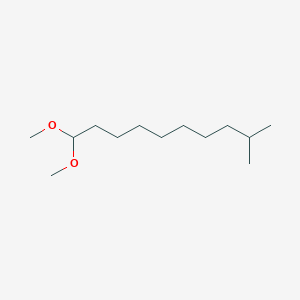
![({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile](/img/structure/B14367761.png)
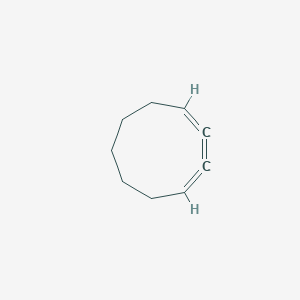
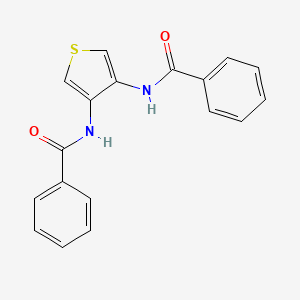
![2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid](/img/structure/B14367792.png)
![{[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene](/img/structure/B14367799.png)
![2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14367809.png)
